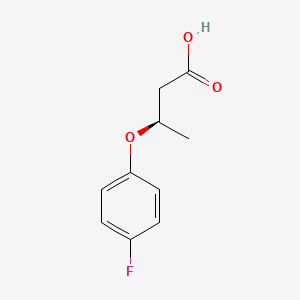

(R)-3-(4-Fluorophenoxy)butanoic acid

Descripción

(R)-3-(4-Fluorophenoxy)butanoic acid is a chiral carboxylic acid characterized by a 4-fluorophenoxy group substituted at the third carbon of the butanoic acid backbone.

Propiedades

Fórmula molecular |

C10H11FO3 |

|---|---|

Peso molecular |

198.19 g/mol |

Nombre IUPAC |

(3R)-3-(4-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

Clave InChI |

RZEIOHDDGGPORL-SSDOTTSWSA-N |

SMILES isomérico |

C[C@H](CC(=O)O)OC1=CC=C(C=C1)F |

SMILES canónico |

CC(CC(=O)O)OC1=CC=C(C=C1)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 2-(Phenoxy or Phenylthio)butanoic Acid Derivatives ()

- Structure: Substitution at the second carbon with phenoxy or phenylthio groups. Example: 2-methyl-2-(phenoxy)propionic acid.

- Key Differences : Substitution at C2 versus C3 in the target compound. Positional isomers often exhibit distinct biological activities due to altered steric and electronic interactions with targets. For instance, C2-substituted derivatives in are patented for anti-inflammatory applications, suggesting that the target compound’s C3 substitution may modulate receptor binding or metabolic stability .

b) (R)-4-Amino-3-(4-Fluorophenyl)butanoic Acid ()

- Structure: Features a 4-fluorophenyl group at C3 and an amino group at C4 (CAS: 741217-33-4).

- This compound’s molecular weight (197.21 g/mol) is lower than that of the target compound, which likely has a higher weight due to the phenoxy group’s oxygen atom and fluorine substituent .

Functional Group Variations

a) 3-Methylbutanoic Acid and Esters (–2)

- Structure: Straight-chain (butanoic acid) or branched (3-methylbutanoic acid) aliphatic acids. Ethyl 3-hydroxy-butanoate is an ester derivative.

- Key Differences: The target compound’s aromatic 4-fluorophenoxy group introduces lipophilicity and electronic effects (via fluorine’s electronegativity), contrasting with the aliphatic or hydroxylated analogs. These differences reduce volatility compared to odor-active compounds like 3-methylbutanoic acid, which contribute rancid notes in fruits and fermented foods .

b) Trifluoro-hydroxybutanoic Acid Derivatives ()

- Structure: 4,4,4-Trifluoro-3-hydroxybutanoic acid, resolved into enantiomers using chiral amines.

- Key Differences: The trifluoromethyl group enhances acidity and metabolic stability compared to the target compound’s fluorophenoxy group. Such derivatives are synthesized for applications requiring strong electron-withdrawing groups, such as enzyme inhibitors .

Acidity and Solubility

- Target Compound: The 4-fluorophenoxy group likely increases acidity (lower pKa) compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect. This enhances solubility in basic aqueous solutions.

- Comparison: 3-Methylbutanoic Acid: Higher volatility (bp ~164°C) and lower molecular weight contribute to its role as an odorant . 4-Amino-3-(4-Fluorophenyl)butanoic Acid: The amino group (pKa ~9–10) introduces zwitterionic character, improving water solubility relative to the target compound .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.